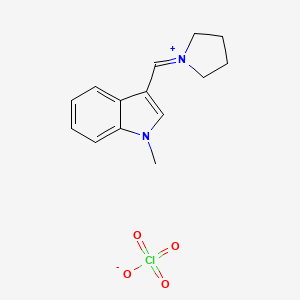
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of particular interest due to its unique structure, which combines an indole moiety with a pyrrolidinium group, making it a valuable subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate typically involves the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate can be compared with other indole derivatives such as:
1-(1H-Indol-3-yl)methanol: Known for its use in the synthesis of pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Used in the development of various organic compounds.
1-(1H-Indol-3-yl)methylamine: Studied for its potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Eigenschaften
CAS-Nummer |
74332-90-4 |
|---|---|
Molekularformel |
C14H17ClN2O4 |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
1-methyl-3-(pyrrolidin-1-ium-1-ylidenemethyl)indole;perchlorate |
InChI |
InChI=1S/C14H17N2.ClHO4/c1-15-10-12(11-16-8-4-5-9-16)13-6-2-3-7-14(13)15;2-1(3,4)5/h2-3,6-7,10-11H,4-5,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FFVJRYSGWBNECM-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=[N+]3CCCC3.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


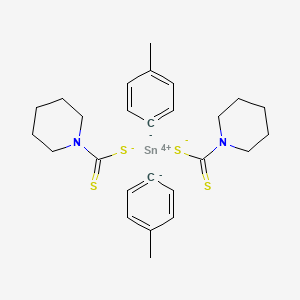
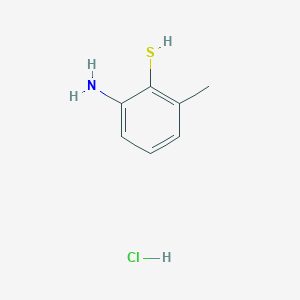
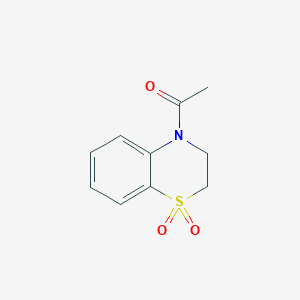
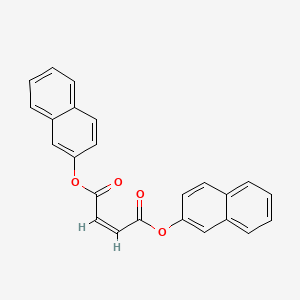


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)


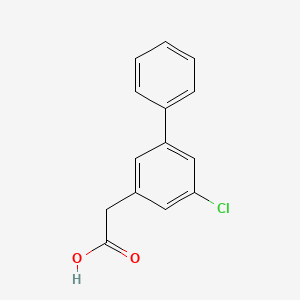
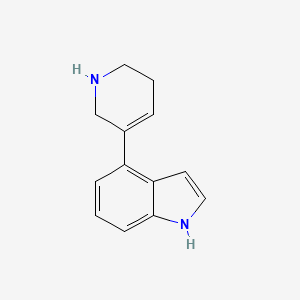

![1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride](/img/structure/B14442813.png)

